2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole
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Overview
Description
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that combines an imidazo[1,2-b]pyridazine moiety with a dihydroisoindole structure, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[1,2-b]pyridazine core can be synthesized through the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization with a nitrile. The dihydroisoindole moiety can be introduced through a subsequent cyclization reaction involving a phthalic anhydride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen atoms .
Scientific Research Applications
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind to specific sites on proteins or nucleic acids, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and antituberculosis properties.
Imidazo[1,2-b]pyridazine: Investigated for its role as an IL-17A inhibitor in treating autoimmune diseases.
Dihydroisoindole derivatives: Explored for their potential in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole stands out due to its fused ring system, which imparts unique chemical and biological properties.
Biological Activity
The compound 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole is part of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a fused imidazo[1,2-b]pyridazine ring and a dihydro-isoindole moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound under discussion has demonstrated potent inhibitory effects against several cancer cell lines:
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
The mechanism by which imidazo[1,2-b]pyridazine derivatives exert their anticancer effects primarily involves the inhibition of key kinases such as CDK2 and AAK1 (Adaptor Associated Kinase 1). AAK1 plays a pivotal role in endocytic processes and is associated with cancer progression. Inhibitors targeting AAK1 have shown potential in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-b]pyridazine compounds is critical for optimizing their biological activity. Modifications at various positions on the imidazo ring can significantly affect potency and selectivity. For example:
- Substituents at position 6 : Enhancements in anticancer activity have been observed with electron-withdrawing groups.
- Dihydro-isoindole modification : This moiety contributes to increased lipophilicity, improving cell membrane permeability and bioavailability .
Case Study 1: Inhibition of CDK2
In a study focusing on the inhibition of CDK2 by imidazo[1,2-b]pyridazine derivatives, researchers synthesized several analogs and assessed their potency using in vitro assays. The most potent analog demonstrated an IC50 value comparable to established CDK inhibitors like roscovitine. This highlights the potential of these compounds in cancer therapeutics .
Case Study 2: Synergistic Effects with Chemotherapy
Another study explored the combination of imidazo[1,2-b]pyridazine derivatives with doxorubicin in breast cancer models. The results indicated a significant synergistic effect, enhancing cytotoxicity against MDA-MB-231 cells. This suggests that these compounds could be integrated into combination therapies to improve treatment outcomes while minimizing side effects .
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(imidazo[1,2-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(13-5-6-14-16-7-8-19(14)17-13)18-9-11-3-1-2-4-12(11)10-18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELWZTMYKLRFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.